3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride
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Overview
Description
3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H10N2O3·HCl It is a derivative of pyrimidinone, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride typically involves the condensation of 4-methyl-6-oxo-1,6-dihydropyrimidine with a suitable propanoic acid derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid
- 2-Ureido-4-methyl-6-oxo-1,6-dihydropyrimidine
- 3-(4-Methyl-6-oxo-2-pyridinyl)-1,6-dihydropyrimidine
Uniqueness
3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride is unique due to its specific structural features, such as the propanoic acid moiety and the hydrochloride salt form. These characteristics confer distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
3-(4-methyl-6-oxopyrimidin-1-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-6-4-7(11)10(5-9-6)3-2-8(12)13;/h4-5H,2-3H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOPEJBURKDSPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803598-48-2 |
Source
|
Record name | 3-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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